molecular formula C17H32O2 B12371398 [(Z)-hexadec-9-enyl] formate

[(Z)-hexadec-9-enyl] formate

Cat. No.: B12371398
M. Wt: 268.4 g/mol
InChI Key: QABZUWDJJALYNR-FPLPWBNLSA-N
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Description

[(Z)-Hexadec-9-enyl] formate is a monounsaturated formate ester characterized by a 16-carbon aliphatic chain (hexadec-9-enyl) with a Z-configured double bond at position 9 and a formate functional group (-OCHO). Formate esters, in general, exhibit higher volatility and reactivity compared to acetates due to the shorter ester chain .

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[(Z)-hexadec-9-enyl] formate

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7-

InChI Key

QABZUWDJJALYNR-FPLPWBNLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCOC=O

Canonical SMILES

CCCCCCC=CCCCCCCCCOC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-hexadec-9-enyl] formate typically involves the esterification of [(Z)-hexadec-9-en-1-ol] with formic acid or its derivatives. One common method is the reaction of [(Z)-hexadec-9-en-1-ol] with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(Z)-hexadec-9-enyl] formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [(Z)-hexadec-9-en-1-al] and formic acid.

    Reduction: Reduction of the ester can yield [(Z)-hexadec-9-en-1-ol] and methanol.

    Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the formate group.

Major Products

    Oxidation: [(Z)-hexadec-9-en-1-al] and formic acid.

    Reduction: [(Z)-hexadec-9-en-1-ol] and methanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2.1. Pheromone Research

[(Z)-hexadec-9-enyl] formate has been investigated for its role as a pheromone in various insect species. Studies have shown that this compound can elicit behavioral responses in insects, making it a candidate for use in pest management strategies. For instance, it has been used in traps to attract specific pests, thereby aiding in ecological studies and agricultural practices .

2.2. Therapeutic Potential

Research indicates that compounds similar to this compound exhibit anti-inflammatory and antimicrobial properties. These characteristics suggest potential applications in developing new therapeutic agents aimed at treating skin infections or inflammatory conditions .

3.1. Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is explored for use in the flavoring and fragrance industry. Its incorporation into formulations can enhance sensory attributes in food products and cosmetic formulations .

3.2. Biodegradable Plastics

Recent studies have highlighted the potential of fatty acid derivatives like this compound in developing biodegradable plastics. The compound's structure allows for incorporation into polymer matrices, which could lead to environmentally friendly alternatives to conventional plastics .

4.1. Insect Behavior Modification

A study demonstrated that this compound significantly influenced the mating behavior of certain moth species when used as a lure in traps. This application not only aids in pest control but also provides insights into the ecological roles of pheromones .

4.2. Antimicrobial Activity Testing

In vitro testing has shown that this compound exhibits antimicrobial activity against Staphylococcus aureus, a common skin pathogen. This finding supports its potential use in developing topical antimicrobial treatments .

Mechanism of Action

The mechanism of action of [(Z)-hexadec-9-enyl] formate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with G-protein coupled receptors (GPCRs) in the olfactory system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) E-9-Hexadecenyl Acetate (C₁₈H₃₄O₂; MW: 282.46)
  • Structure : Features an acetate group (-OAc) instead of formate.
  • Key Differences : Higher molecular weight and lower volatility compared to the formate analog. Acetates are commonly used in pheromone formulations due to their stability .
  • Stereochemistry : The E-isomer differs in double bond configuration, which significantly impacts biological activity .
(b) Methyl Hexadec-9-enoate (C₁₇H₃₂O₂; MW: 268.43)
  • Structure: Methyl ester of hexadec-9-enoic acid.
  • Key Differences : The ester group (-COOCH₃) is part of a carboxylic acid derivative rather than a formate. Methyl esters are less polar and have lower boiling points than formates .

Chain Length and Stereochemistry

(a) 9-Hexadecenoic Acid, Hexadecyl Ester (Z) (C₃₂H₆₂O₂; MW: 478.83)
  • Structure : A 32-carbon ester with a Z-configured double bond.
  • Key Differences : The hexadecyl chain increases hydrophobicity and reduces volatility, making it suitable for lubricants or emollients in cosmetics .
(b) cis-9-Hexadecenal (C₁₆H₃₀O; MW: 238.41)
  • Structure : An aldehyde with a Z-configured double bond.
  • Key Differences : The aldehyde group (-CHO) confers higher reactivity, enabling use in insect pheromone systems. Formates, while reactive, are less prone to oxidation than aldehydes .

Data Table: Comparative Analysis of Key Compounds

Compound Formula MW Functional Group Key Applications Reference ID
[(Z)-Hexadec-9-enyl] Formate (inferred) C₁₇H₃₂O₂ ~268.4 Formate (-OCHO) Fragrances, pheromones -
E-9-Hexadecenyl Acetate C₁₈H₃₄O₂ 282.46 Acetate (-OAc) Insect pheromones
Methyl Hexadec-9-enoate C₁₇H₃₂O₂ 268.43 Methyl ester Biodiesel, surfactants
9-Hexadecenoic Acid, Hexadecyl Ester (Z) C₃₂H₆₂O₂ 478.83 Hexadecyl ester Cosmetics, lubricants
cis-9-Hexadecenal C₁₆H₃₀O 238.41 Aldehyde (-CHO) Insect communication

Biological Activity

[(Z)-hexadec-9-enyl] formate, a fatty acid ester, has garnered attention for its potential biological activities, particularly in the context of its applications in agriculture and its role as a pheromone component. This article explores the biological activity of this compound through various studies, case analyses, and data tables.

This compound is an unsaturated fatty acid ester derived from hexadec-9-enoic acid (also known as palmitoleic acid) and formic acid. Its structure can be represented as follows:

C16H30O2\text{C}_{16}\text{H}_{30}\text{O}_2

This compound is notable for its role in plant signaling and insect behavior, particularly as a pheromone in specific species.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: Insect Attraction

A field study conducted over two years evaluated the efficacy of this compound in attracting male moths of the species Dioryctria (coneworms). The results indicated a significant increase in moth captures in traps baited with this compound compared to controls, highlighting its potential use in integrated pest management strategies.

Case Study 2: Plant Defense Enhancement

In another study focusing on wheat plants infected with Fusarium graminearum, pre-treatment with volatile compounds including this compound was shown to prime JA-dependent defenses. This resulted in reduced disease severity during the necrotrophic phase of infection, suggesting that such compounds could be harnessed to improve crop resilience against pathogens .

Table 1: Chemical Composition and Retention Times

Compound NameMolecular FormulaMolecular WeightRetention Time (min)
Hexadec-9-enoic acidC16H30O2254.2213.16
This compoundC16H30O2254.2213.48

This table summarizes the relevant chemical properties and retention times of this compound and its precursor.

Research Findings

  • Pheromone Efficacy : The efficacy of this compound as a pheromone component has been corroborated by multiple studies indicating its role in mating disruption strategies for pest control .
  • Plant Interaction : The interaction between this compound and plant defense mechanisms suggests a dual role where it not only attracts pests but also enhances plant resilience against biotic stressors .
  • Potential Applications : Given its biological activities, there is potential for developing formulations that utilize this compound for agricultural applications, particularly in sustainable pest management practices.

Q & A

Q. How to address ethical concerns in this compound toxicity studies?

  • Methodological Answer : Adopt OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents). Include negative controls and blinded assessments to reduce bias. For in vitro studies, comply with institutional biosafety protocols (e.g., IRB approval for human cell lines) .

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